molecular formula C21H21BF2N2O B3026981 BD140 [for Albumin binding assay] CAS No. 1201643-08-4

BD140 [for Albumin binding assay]

Katalognummer: B3026981
CAS-Nummer: 1201643-08-4
Molekulargewicht: 366.2 g/mol
InChI-Schlüssel: NDQRWYKJLFZGBK-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BD140 is an albumin-binding assay used in scientific research and laboratory experiments. It is a method of determining the binding affinity of an albumin-binding protein for a specific albumin molecule. It is an important tool for understanding the biochemical and physiological effects of albumin-binding proteins and can provide insight into the molecular mechanisms underlying albumin-binding processes.

Wissenschaftliche Forschungsanwendungen

1. Development of High-Throughput Mapping for HSA Drug-Binding Sites

BD140, identified as a novel fluorescent dye, demonstrates turn-on fluorescence emission and specific binding at Human Serum Albumin (HSA) drug site 2. This dye, when combined with dansylamide, facilitates the development of a fluorescent dye cocktail. This combination is crucial for high-throughput mapping of interactions between therapeutics and HSA drug-binding sites, thereby enhancing the understanding of how molecules bind to HSA, which is fundamental for predicting drug incompatibilities (Er, Vendrell, Tang, Zhai, Chang, 2013).

2. Enhancement of ELISA Techniques

In the context of Enzyme-Linked Immunosorbent Assay (ELISA), bovine serum albumin (BSA) is frequently used as a blocking agent to prevent non-specific binding of antigens and antibodies. The study by Xiao and Isaacs (2012) highlights the importance of selecting appropriate BSA preparations to avoid non-specific binding, which is crucial for accurate ELISA results. This research underscores the necessity of careful selection of blocking agents in assays, including those that might utilize BD140 for albumin binding studies (Xiao, Isaacs, 2012).

3. Applications in Blood-Brain Barrier Research

The principles of competitive ligand binding assays, such as those potentially involving BD140, have been applied to study the competition for tryptophan binding between albumin and the tryptophan transport system in the blood-brain barrier. Pardridge (1979) elaborates on this concept, demonstrating the utility of albumin binding assays in understanding the transport mechanisms at the blood-brain barrier, which is a critical area of neurological research (Pardridge, 1979).

4. Insights into Protein-Drug Interactions

In vitro studies of albumin binding, such as those involving BD140, provide valuable insights into the binding properties of potential drugs or fluorescent probes. Faletrov et al. (2021) discuss the synthesis and albumin binding assay of new derivatives, highlighting the importance of such studies in evaluating new pharmaceuticals or diagnostic agents (Faletrov, Karpushenkova, Zavalinich, Yakovets, Shkredava, Shkumatov, 2021).

5. Advanced Techniques in Albumin Measurement

The application of BD140 in albumin assays can contribute to the development of more advanced and sensitive techniques for measuring albumin in biological fluids. For instance, studies like that of Tu et al. (2019) have introduced novel fluorescent probes with aggregation-induced emission characteristics for specific and quantitative albumin detection, highlighting the ongoing evolution of albumin assay methods (Tu, Yu, Zhou, Xie, Yao, Guan, Situ, Liu, Kwok, Lam, Chen, Huang, Zeng, Tang, 2019).

Wirkmechanismus

Target of Action

BD140 is a novel fluorescent probe developed by Chang et al . The primary target of BD140 is Human Serum Albumin (HSA), specifically the drug binding site 2 . HSA is known to interact with various compounds like fatty acids, proteins, and low molecular weight drugs . It has two main drug binding sites in its molecule, drug site 1 and drug site 2 . BD140 specifically binds to drug binding site 2 .

Mode of Action

BD140 interacts with HSA by binding to its drug binding site 2 . This interaction allows BD140 to serve as a useful tool to check whether drugs bind to HSA drug binding site 2 . The binding of BD140 to HSA can influence the pharmacokinetics of drugs that also bind to the same site .

Biochemical Pathways

The biochemical pathways affected by BD140 are primarily related to the binding of drugs to HSA. By binding to drug binding site 2 of HSA, BD140 can influence the interaction of other drugs with HSA . This can affect the pharmacokinetics of these drugs and their downstream effects .

Pharmacokinetics

The pharmacokinetics of BD140 and its impact on bioavailability are closely tied to its interaction with HSA. The binding of BD140 to HSA can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs that also bind to HSA . This can affect the bioavailability of these drugs .

Result of Action

The result of BD140’s action is the ability to check whether drugs bind to HSA drug binding site 2 . By binding to this site, BD140 can influence the interaction of other drugs with HSA . This can provide valuable information about the pharmacokinetics of these drugs .

Action Environment

The action of BD140 can be influenced by various environmental factors. For example, the presence of other drugs that also bind to HSA can affect the binding of BD140 to HSA . Additionally, factors such as pH and temperature can potentially influence the interaction of BD140 with HSA .

Safety and Hazards

BD140 is labeled with a warning for skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

Zukünftige Richtungen

The development of high-throughput assays for profiling drug plasma binding is an area of active research . Fluorescent probe displacement assays, like the one involving BD140, are highly flexible and amenable to high-throughput screening . They can easily scale up to handle large compound libraries . Other technologies, such as microscale thermophoresis and quantitative structure-activity relationship modeling, are gaining popularity as alternative techniques for drug plasma protein binding characterization .

Biochemische Analyse

Biochemical Properties

BD140 interacts with HSA, a major protein in the human blood plasma. The binding of BD140 to HSA is not significantly inhibited by drugs that bind to HSA drug binding site 1 . Its binding to HSA is inhibited by drugs that bind to HSA drug binding site 2 .

Molecular Mechanism

BD140 exerts its effects at the molecular level through its binding interactions with HSA. It is believed to bind to HSA drug binding site 2 , potentially leading to changes in gene expression, enzyme inhibition or activation.

Eigenschaften

IUPAC Name

2,2-difluoro-6-methyl-4-[(E)-2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BF2N2O/c1-3-13-27-20-10-7-17(8-11-20)6-9-19-14-16(2)21-15-18-5-4-12-25(18)22(23,24)26(19)21/h4-12,14-15H,3,13H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQRWYKJLFZGBK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C=CC4=CC=C(C=C4)OCCC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)/C=C/C4=CC=C(C=C4)OCCC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-08-4
Record name BD140
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BD140 [for Albumin binding assay]
Reactant of Route 2
Reactant of Route 2
BD140 [for Albumin binding assay]
Reactant of Route 3
Reactant of Route 3
BD140 [for Albumin binding assay]
Reactant of Route 4
Reactant of Route 4
BD140 [for Albumin binding assay]
Reactant of Route 5
Reactant of Route 5
BD140 [for Albumin binding assay]
Reactant of Route 6
Reactant of Route 6
BD140 [for Albumin binding assay]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.